molecular formula C9H16ClNO4 B2601840 Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride CAS No. 2490418-71-6

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride

Cat. No.: B2601840
CAS No.: 2490418-71-6
M. Wt: 237.68
InChI Key: LZMZTEXAPKIXOB-UHFFFAOYSA-N
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Description

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its ring system, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of appropriate diols and amines under controlled conditions to form the spirocyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spiro ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride (CAS No. 2680749-58-8) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula: C₁₂H₁₇ClN₁O₆
  • Molecular Weight: 271.27 g/mol
  • IUPAC Name: 6,9-dioxa-2-azaspiro[4.5]decane hydrochloride
  • Physical Form: Powder
  • Purity: 95%

The biological activity of methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate is primarily attributed to its interaction with various molecular targets within biological systems. This compound has been studied for its potential as a dual inhibitor of bacterial topoisomerases, which are essential enzymes involved in DNA replication and transcription.

  • Topoisomerase Inhibition : Research indicates that compounds similar to methyl 6,9-dioxa-2-azaspiro[4.5]decane exhibit potent inhibitory effects on bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV from Escherichia coli. These enzymes are critical for maintaining DNA structure during replication and transcription processes.
  • Antibacterial Activity : The compound has shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is measured through Minimum Inhibitory Concentration (MIC) assays, with values often below 0.25 μg/mL for various strains.

Biological Activity Data

Compound NameTarget EnzymeIC50 (nM)MIC (μg/mL)Activity Type
Methyl 6,9-dioxa-2-azaspiro[4.5]decaneDNA Gyrase<10<0.25Antibacterial
Methyl 6,9-dioxa-2-azaspiro[4.5]decaneTopo IV8<0.25Antibacterial

Case Study 1: Antibacterial Efficacy

In a study published in Nature Communications, methyl 6,9-dioxa-2-azaspiro[4.5]decane was evaluated for its antibacterial properties against multidrug-resistant (MDR) strains of Staphylococcus aureus and Acinetobacter baumannii. The compound demonstrated significant antibacterial activity with MIC values consistently below the threshold for effective treatment in vivo models.

Case Study 2: Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of methyl 6,9-dioxa-2-azaspiro[4.5]decane to target enzymes. These studies indicated strong interactions with the active sites of DNA gyrase and topoisomerase IV, suggesting a competitive inhibition mechanism that could be exploited for drug development.

Properties

IUPAC Name

methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-12-8(11)7-4-13-6-9(14-7)2-3-10-5-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMZTEXAPKIXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC2(O1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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